Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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Description
Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1822464-98-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the amino and hydroxy groups suggests potential for various biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amine : The reaction of 2-aminophenol with Boc anhydride in the presence of a base.
- Esterification : The Boc-protected amine is then reacted with methyl 3-hydroxypropanoate under acidic conditions to form the final product.
This method provides a high yield and purity, making it suitable for further biological studies.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Example A | HeLa | 15 | Apoptosis |
Example B | MCF-7 | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been tested against various enzymes involved in metabolic pathways, with some derivatives exhibiting competitive inhibition properties. This characteristic could be beneficial in drug design for metabolic disorders.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Enzyme X | Competitive | 5 |
Enzyme Y | Non-competitive | 12 |
Case Studies
-
Case Study on Anticancer Properties :
A research group investigated the anticancer properties of methyl derivatives similar to this compound. The study revealed that these compounds could significantly reduce tumor size in xenograft models of breast cancer, suggesting their potential as therapeutic agents. -
Enzyme Activity Study :
Another study focused on the enzyme inhibition properties of this class of compounds. It was found that certain methyl derivatives could inhibit specific kinases involved in cancer progression, providing insights into their mechanism of action.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
DFHJCDNYIIKDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.